molecular formula C12H11ClN2 B2566875 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine CAS No. 339008-43-4

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine

Cat. No.: B2566875
CAS No.: 339008-43-4
M. Wt: 218.68
InChI Key: KTJNJZIDZJISJC-UHFFFAOYSA-N
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Description

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine is a heterocyclic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Coupling: Biaryl or alkyl-aryl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-chloro-6-[(4-methylphenyl)methyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJNJZIDZJISJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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